(3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid physical properties
(3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid physical properties
An In-depth Technical Guide to (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid
Introduction
(3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid, identified by CAS number 874219-27-9, is a synthetically versatile organoboron compound.[1][2] As a substituted phenylboronic acid, it serves as a crucial building block in modern organic chemistry, particularly within the fields of medicinal chemistry and materials science. Its structural framework, featuring a boronic acid group, a fluorine atom, and a dimethylcarbamoyl moiety, provides a unique combination of reactivity and functionality.
This guide offers a comprehensive overview of the known physical properties, applications, and handling protocols for (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid. The information is tailored for researchers, scientists, and drug development professionals who utilize specialized chemical reagents to construct complex molecular architectures. The strategic placement of its functional groups makes it a valuable intermediate for introducing specific pharmacophores and modulating the electronic properties of target molecules, primarily through palladium-catalyzed cross-coupling reactions.
Chemical and Physical Properties
The precise characterization of a chemical reagent is fundamental to its effective application in synthesis and research. While extensive experimental data for this specific compound is not universally published, its core properties can be summarized based on available supplier information and computational predictions.
Data Summary Table
| Property | Value | Source(s) |
| CAS Number | 874219-27-9 | [1][2] |
| Molecular Formula | C₉H₁₁BFNO₃ | [1][3] |
| Molecular Weight | 211.00 g/mol | [1] |
| Monoisotopic Mass | 211.0816 Da | [3] |
| Appearance | Solid (Typical for arylboronic acids) | N/A |
| Melting Point | No Data Available | [1] |
| Boiling Point | No Data Available | [1] |
| Solubility | No Data Available | [1] |
| Stability | Stable under standard ambient conditions. |
Structural and Naming Conventions
The compound's structure is defined by a phenyl ring substituted at position 1 with a boronic acid [-B(OH)₂] group, at position 3 with a dimethylcarbamoyl [-C(=O)N(CH₃)₂] group, and at position 4 with a fluorine atom.
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IUPAC Name : [3-(dimethylcarbamoyl)-4-fluorophenyl]boronic acid[2][3]
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Synonyms : 3-(dimethylcarbamoyl)-4-fluorobenzeneboronic acid, N,N-dimethyl-5-borono-2-fluorobenzamide[2]
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InChI Key : CRXFXVKQLCHKSK-UHFFFAOYSA-N[3]
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SMILES : B(C1=CC(=C(C=C1)F)C(=O)N(C)C)(O)O[3]
The presence of the electron-withdrawing fluorine and carbamoyl groups influences the electronic nature of the phenyl ring and the reactivity of the boronic acid moiety. Fluorine substitution on phenylboronic acids is a known strategy to lower the pKa of the boronic acid, which can be advantageous for certain applications like glucose sensing.[4][5]
Core Applications in Organic Synthesis
The primary utility of (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals.[4]
Role as a Synthetic Building Block:
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Pharmaceutical Intermediates : This reagent serves as a key building block for synthesizing Active Pharmaceutical Ingredients (APIs). The incorporation of the dimethylcarbamoyl and fluoro-substituted phenyl ring can influence a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile. The boronic acid functional group has seen a significant increase in use in medicinal chemistry, leading to several FDA-approved drugs.[6][7][8]
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Medicinal Chemistry : It is used to create diverse libraries of compounds for high-throughput screening in drug discovery programs.
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Materials Science : The unique electronic properties conferred by its substituents make it a candidate for developing functional polymers and organic electronic components.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction utilizing (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid. The causality behind this protocol is to combine the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The base is crucial for the formation of the boronate complex, which is the active nucleophile in the catalytic cycle.
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Safety, Handling, and Storage
As a member of the boronic acid class, (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid requires careful handling. While a specific safety data sheet (SDS) for this exact compound is not detailed in the provided search results, general guidelines for related fluorinated and carbamoyl-substituted arylboronic acids should be strictly followed.
Known and Potential Hazards: Based on data for analogous compounds, (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid is expected to have the following hazard profile:
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Acute Toxicity : May be harmful if swallowed.[9]
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Respiratory Irritation : May cause respiratory irritation upon inhalation of dust.[9][11]
Safe Handling Protocol:
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Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment (PPE) :
-
Handling Procedures :
-
First Aid :
-
If Swallowed : Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[9]
-
If on Skin : Wash off with plenty of soap and water. If irritation occurs, seek medical attention.[9][10]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9][10]
-
If Inhaled : Move the person to fresh air.[9]
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Caption: Standard laboratory safety workflow for handling solid boronic acids.
Storage and Stability
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Storage Conditions : Store in a tightly sealed container in a cool, dry place.[10] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.
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Incompatibilities : Keep away from strong oxidizing agents.[10]
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Chemical Stability : The product is chemically stable under standard ambient conditions (room temperature).
Conclusion
(3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid is a highly functionalized building block with significant potential in synthetic chemistry. While detailed experimental data on its physical properties like melting and boiling points are sparse, its structural characteristics and CAS identifier are well-established. Its primary value is realized in the construction of complex molecules for pharmaceutical and materials science applications, most notably through Suzuki-Miyaura cross-coupling. Adherence to rigorous safety protocols, based on the known hazards of the boronic acid class, is essential for its handling and use in a research environment.
References
[1] 3-(Dimethylcarbamoyl)-4-fluorophenylboronic acid | Technique alternative | 01012663774. Amoy Tope. Available at: [12] (3-Carbamoyl-4-fluorophenyl)boronic acid | C7H7BFNO3 | CID 44717530 - PubChem. Available at: 4-(Dimethylcarbamoyl)-3-fluorophenylboronic acid AldrichCPR 874289-13-1. Sigma-Aldrich. Available at: SAFETY DATA SHEET - Sigma-Aldrich. (2025-10-15). Available at: [10] SAFETY DATA SHEET - TCI Chemicals. Available at: [11] 3-fluorobenzeneboronic acid - 4-(Diethylcarbamoyl) - Synquest Labs. Available at: [13] Product information, 4-(Dimethylcarbamoyl)-3-fluorophenylboronic acid | P&S Chemicals. Available at: [14] 4-(Dimethylcarbamoyl)-3-fluorophenylboronic acid AldrichCPR 874289-13-1. Sigma-Aldrich. Available at: [9] Safety Data Sheet - Aaronchem. (2025-08-11). Available at: [15] 4-(DIMETHYLCARBAMOYL)-3-FLUOROBENZENEBORONIC ACID - CymitQuimica. Available at: [3] 3-(dimethylcarbamoyl)-4-fluorobenzeneboronic acid (C9H11BFNO3) - PubChemLite. Available at: Alkynyltrifluoroborate salts as versatile intermediates for heterocycle synthesis and a new entry into the synthesis of fluoroalkylated (hetero)aromatic compounds - White Rose eTheses Online. Available at: Optimizing Organic Synthesis: The Role of 3-Cyano-4-fluorophenylboronic Acid. Available at: [16] (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Available at: [17] (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid | 874289-13-1 | Benchchem. Available at: [2] (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid | 874219-27-9 | Benchchem. Available at: [6] Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. Available at: [18] (3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid | ChemScene. Available at: [4] Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh. Available at: [7] The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry - MDPI. Available at: [8] Design and discovery of boronic acid drugs - PubMed. (2020-06-01). Available at: [19] Supporting Information - The Royal Society of Chemistry. Available at: [20] 4-Carboxy-3-fluorophenylboronic acid | C7H6BFO4 | CID 2763201 - PubChem. Available at: [5] Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid | Request PDF. (2025-08-06). Available at:
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